molecular formula C7H6BrFO B8032503 2-Fluoro-3-hydroxybenzyl bromide

2-Fluoro-3-hydroxybenzyl bromide

Cat. No.: B8032503
M. Wt: 205.02 g/mol
InChI Key: YFYSXGJUYBTEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-hydroxybenzyl bromide (CAS: 1261763-24-9, MFCD18396841) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with fluorine (F) at the 2-position and a hydroxyl (-OH) group at the 3-position. With a purity of 95%, it is primarily utilized as a synthetic intermediate, particularly in the development of alkylating agents or bioactive molecules requiring regioselective functionalization .

Properties

IUPAC Name

3-(bromomethyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYSXGJUYBTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-hydroxybenzyl bromide typically involves the bromination of 2-fluoro-3-hydroxybenzyl alcohol. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the substitution of the hydroxyl group with a bromine atom .

Industrial Production Methods: Industrial production of 2-Fluoro-3-hydroxybenzyl bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-hydroxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-hydroxybenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom makes it a good leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Isomers

Compound Substituent Positions Key Effects
2-Fluoro-3-hydroxybenzyl bromide 2-F, 3-OH Balanced polarity; H-bonding capability from OH enhances crystallinity.
2-Fluoro-4-hydroxybenzyl bromide 2-F, 4-OH Higher acidity (para-OH); stronger electron donation to the aromatic ring.
2-Fluoro-6-hydroxybenzyl bromide 2-F, 6-OH Steric hindrance near Br; reduced reactivity in SN2 mechanisms.

Comparison with Chloro-Fluoro Analogs

Electronic and Lipophilic Differences

  • 2-Chloro-3-fluorobenzyl bromide (CAS: 874285-19-5) : Replacing -OH with -Cl increases lipophilicity and reduces hydrogen-bonding capacity. Chlorine’s stronger electron-withdrawing effect compared to -OH may accelerate electrophilic substitution but reduce solubility in aqueous media .

Table 2: Chloro vs. Hydroxy Analogs

Property 2-Fluoro-3-hydroxybenzyl bromide 2-Chloro-3-fluorobenzyl bromide
Polarity High (due to -OH) Moderate (Cl less polar than OH)
Reactivity in SN2 Moderate (H-bonding may stabilize transition state) Higher (Cl enhances leaving group ability)
Solubility Higher in polar solvents Higher in organic solvents

Comparison with Trifluoromethyl Derivatives

2-Fluoro-3-(trifluoromethyl)benzyl bromide features a bulkier -CF₃ group, which introduces strong electron-withdrawing effects and steric hindrance. This compound (CAS: 184970-25-0) exhibits:

  • Enhanced Reactivity : The -CF₃ group polarizes the C-Br bond, facilitating nucleophilic substitution.
  • Safety Concerns : Classified as corrosive and lachrymatory, requiring stringent handling compared to the less hazardous hydroxy and chloro analogs .

Crystallography and Molecular Interactions

While direct data on 2-fluoro-3-hydroxybenzyl bromide’s crystal structure is unavailable, 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () demonstrates how substituents influence packing. The hydroxyl group in the target compound likely promotes charge-assisted hydrogen bonding (N–H⋯Br), similar to the isothiouronium derivative, enhancing structural stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.